molecular formula C13H15ClO2 B13795996 2-[Chloro(4-methoxyphenyl)methylene]pentanal CAS No. 83846-76-8

2-[Chloro(4-methoxyphenyl)methylene]pentanal

Katalognummer: B13795996
CAS-Nummer: 83846-76-8
Molekulargewicht: 238.71 g/mol
InChI-Schlüssel: KZPCSONSSYBYMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[Chloro(4-methoxyphenyl)methylene]pentanal is an organic compound with a complex structure that includes a chloro group, a methoxyphenyl group, and a pentanal group

Vorbereitungsmethoden

The synthesis of 2-[Chloro(4-methoxyphenyl)methylene]pentanal can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with a chlorinating agent to introduce the chloro group, followed by a condensation reaction with pentanal. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

2-[Chloro(4-methoxyphenyl)methylene]pentanal undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts or under specific reaction conditions. Common reagents for substitution reactions include sodium methoxide or potassium tert-butoxide.

    Condensation: The compound can undergo further condensation reactions with other aldehydes or ketones to form more complex structures.

Wissenschaftliche Forschungsanwendungen

2-[Chloro(4-methoxyphenyl)methylene]pentanal has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Wirkmechanismus

The mechanism of action of 2-[Chloro(4-methoxyphenyl)methylene]pentanal involves its interaction with specific molecular targets and pathways. The chloro group and the methoxyphenyl group play crucial roles in its reactivity and binding affinity to target molecules. The compound may exert its effects through the inhibition of specific enzymes or the modulation of signaling pathways, leading to its observed biological activities.

Vergleich Mit ähnlichen Verbindungen

2-[Chloro(4-methoxyphenyl)methylene]pentanal can be compared with other similar compounds, such as:

    2-[Chloro(4-methoxyphenyl)methylene]valeraldehyde: This compound has a similar structure but with a different alkyl chain length.

    4-Chloro-2-methoxybenzaldehyde: This compound lacks the pentanal group but shares the chloro and methoxyphenyl groups.

    2-Methoxyphenyl isocyanate: This compound has a different functional group but shares the methoxyphenyl moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs.

Eigenschaften

CAS-Nummer

83846-76-8

Molekularformel

C13H15ClO2

Molekulargewicht

238.71 g/mol

IUPAC-Name

2-[chloro-(4-methoxyphenyl)methylidene]pentanal

InChI

InChI=1S/C13H15ClO2/c1-3-4-11(9-15)13(14)10-5-7-12(16-2)8-6-10/h5-9H,3-4H2,1-2H3

InChI-Schlüssel

KZPCSONSSYBYMY-UHFFFAOYSA-N

Kanonische SMILES

CCCC(=C(C1=CC=C(C=C1)OC)Cl)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.